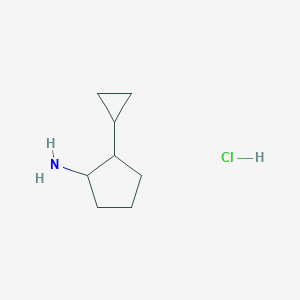![molecular formula C14H12BrFN2OS B3012204 2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide CAS No. 1797398-37-8](/img/structure/B3012204.png)
2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and a phenylsulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the halogenation of pyridine derivatives. For instance, 2-bromo-5-fluoropyridine can be synthesized via ortho-lithiation followed by reaction with trimethylborate . This intermediate can then undergo further functionalization to introduce the phenylsulfanyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions. The use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, is common in the synthesis of complex organic molecules . These methods allow for the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, are commonly used to form carbon-carbon bonds.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Lithium Diisopropylamide (LDA): Used in ortho-lithiation reactions to introduce halogen atoms.
Trimethylborate: Used in the formation of boronic esters for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .
Scientific Research Applications
2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor in cancer immunotherapy.
Mechanism of Action
The mechanism of action of 2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluoropyridine: A simpler halogenated pyridine used as a building block in organic synthesis.
2-bromo-4-fluoropyridine: Another halogenated pyridine with similar reactivity and applications.
Uniqueness
2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bromo-5-fluoro-N-(2-phenylsulfanylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2OS/c15-13-8-11(12(16)9-18-13)14(19)17-6-7-20-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTDJXBSVWFWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC(=NC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)
![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)








